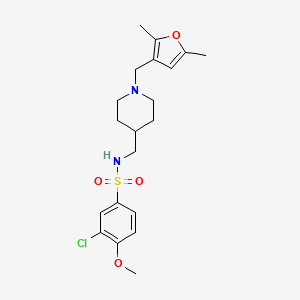

Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Pyrrolidine, a heterocyclic building block, is used in organic synthesis and as a scaffold for biologically active compounds . It has been used for the synthesis of N-benzoyl pyrrolidine from benzaldehyde via oxidative amination . It may also be used as a catalyst for the synthesis of N-sulfinyl aldimines from carbonyl compounds and sulfonamides .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate has been utilized in the synthesis of pyrrolopyridine analogs, demonstrating antibacterial activity in vitro. These compounds are synthesized from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, highlighting the chemical's role in developing potential antibacterial agents (E. Toja et al., 1986).

Insecticide Intermediate

It is a key intermediate in the synthesis of new insecticides, such as chlorantraniliprole. The synthesis approach from ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate showcases its importance in creating environmentally friendly and effective insecticidal solutions with high yield and purity, indicating a promising route for industrialization due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).

Anticancer Potential

The compound is involved in synthesizing potential anticancer agents, specifically pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These derivatives have been studied for their effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia, indicating its contribution to anticancer drug development (C. Temple et al., 1983).

Catalytic Annulation

Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate serves as a building block in catalytic annulations, leading to the synthesis of highly functionalized tetrahydropyridines. This application underscores its utility in organic chemistry, particularly in synthesizing complex molecules with high regioselectivity and diastereoselectivity, offering pathways to novel compounds (Xue-Feng Zhu et al., 2003).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

This interaction could involve binding to the target, causing a conformational change that affects the target’s function .

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a broad spectrum of effects .

Eigenschaften

IUPAC Name |

ethyl 3-(5-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O3/c1-2-17-12(16)15-6-5-10(8-15)18-11-4-3-9(13)7-14-11/h3-4,7,10H,2,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEZCCOOWDTVQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2696609.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2696616.png)

![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/no-structure.png)

![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2696623.png)

![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)